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Compound of Interest

Compound Name: Vorinostat-d5

Cat. No.: B021379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated

Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). The introduction of

deuterium into the Vorinostat molecule can offer advantages in pharmacokinetic and metabolic

profiling, making it a valuable tool in drug development and research.[1][2][3] This document

outlines a plausible synthetic route, detailed purification protocols, and the relevant biological

pathways associated with Vorinostat's mechanism of action.

Synthesis of Deuterated Vorinostat (Vorinostat-d5)
The synthesis of deuterated Vorinostat, specifically N¹-hydroxy-N⁸-(phenyl-d5)octanediamide

(Vorinostat-d5), can be achieved by adapting established methods for the synthesis of non-

deuterated Vorinostat.[4][5] The primary modification involves the use of a deuterated starting

material, aniline-d5, in place of aniline.

Experimental Workflow: Synthesis of Vorinostat-d5
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Caption: A schematic overview of the synthesis, purification, and analysis of deuterated

Vorinostat.

Experimental Protocol: Two-Step Synthesis of
Vorinostat-d5
This protocol is adapted from a high-yield synthesis method for non-deuterated Vorinostat.[6]

Step 1: Synthesis of N-(phenyl-d5)-octanedioic acid monoamide (Suberanilic Acid-d5)

To a solution of suberic acid (1 equivalent) in a suitable organic solvent such as

tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add aniline-d5 (1 equivalent) to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the urea byproduct.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield pure Suberanilic Acid-d5.

Step 2: Synthesis of N¹-hydroxy-N⁸-(phenyl-d5)octanediamide (Vorinostat-d5)

Dissolve Suberanilic Acid-d5 (1 equivalent) in a suitable solvent such as dimethylformamide

(DMF).

Add a coupling agent, such as EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2

equivalents), to the solution and stir for 30 minutes at room temperature.

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and

a base, such as triethylamine (1.5 equivalents), in DMF.

Add the hydroxylamine solution to the activated Suberanilic Acid-d5 solution.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent like ethyl acetate.

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude Vorinostat-d5.

Purification of Deuterated Vorinostat
Purification of the crude deuterated Vorinostat is crucial to remove unreacted starting materials,

reagents, and byproducts. A combination of crystallization and High-Performance Liquid

Chromatography (HPLC) is recommended for achieving high purity.

Experimental Protocol: Purification
Crystallization:
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Dissolve the crude Vorinostat-d5 in a minimal amount of a hot solvent, such as a mixture of

methanol and water or ethanol and water.

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to

promote crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the crystals under vacuum to obtain purified Vorinostat-d5.

High-Performance Liquid Chromatography (HPLC):

For higher purity, preparative reverse-phase HPLC can be employed.

Dissolve the crystallized Vorinostat-d5 in a suitable solvent (e.g., methanol or acetonitrile).

Inject the solution onto a C18 preparative HPLC column.

Elute the compound using a gradient of water and acetonitrile, both containing 0.1%

trifluoroacetic acid (TFA) or formic acid.

Monitor the elution at a suitable wavelength (e.g., 240 nm).

Collect the fractions containing the pure product.

Combine the pure fractions and remove the organic solvent under reduced pressure.

Lyophilize the remaining aqueous solution to obtain the final purified Vorinostat-d5 as a

white solid.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis and

purification of deuterated Vorinostat.

Table 1: Synthesis Data for Deuterated Vorinostat (Vorinostat-d5)
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Parameter Expected Value Reference

Starting Material
Aniline-d5 (Isotopic Purity:

≥98%)
Commercial Suppliers

Molecular Formula C₁₄H₁₅D₅N₂O₃ [7]

Molecular Weight 269.36 g/mol [7]

Theoretical Yield
Dependent on starting material

quantities
-

Expected Crude Yield 70-80% [6]

Table 2: Purification and Characterization Data for Deuterated Vorinostat (Vorinostat-d5)

Parameter Method Expected Result Reference

Purity (Post-

Crystallization)
HPLC >95% -

Purity (Post-HPLC) HPLC >99% -

Isotopic Enrichment Mass Spectrometry ≥98% [7]

¹H NMR (in DMSO-d₆) NMR Spectroscopy
Absence of aromatic

proton signals
-

Mass (m/z) ESI-MS [M+H]⁺ ≈ 270.39 -

Signaling Pathways Affected by Vorinostat
Vorinostat, as a histone deacetylase (HDAC) inhibitor, modulates gene expression and affects

multiple signaling pathways involved in cell cycle regulation, apoptosis, and cell proliferation.[8]

[9][10][11][12][13]

Vorinostat's Interaction with the IGF-IR Signaling
Pathway
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Caption: Vorinostat modulates the IGF-IR signaling pathway, leading to cell growth inhibition

and apoptosis.[8][9]

General Mechanism of HDAC Inhibition by Vorinostat
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Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and altered gene

expression.[11][14]
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Vorinostat's Influence on T-Cell Receptor Signaling
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Caption: Vorinostat interferes with T-cell receptor signaling by inhibiting the phosphorylation of

key kinases.[12]

In conclusion, this technical guide provides a comprehensive framework for the synthesis,

purification, and understanding of deuterated Vorinostat. The methodologies and pathways

described herein are based on established scientific literature and provide a solid foundation

for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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